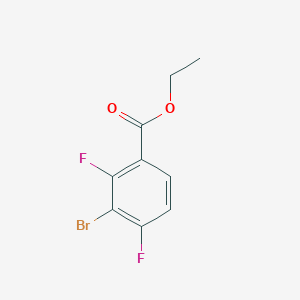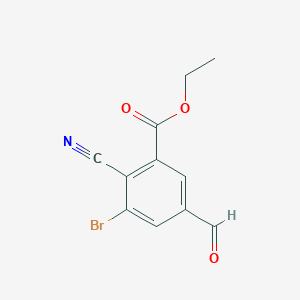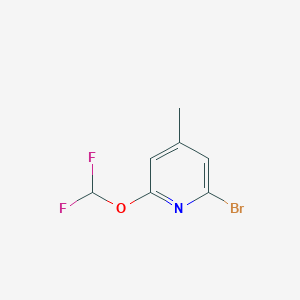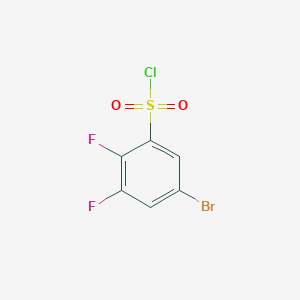
3-Bromo-2-difluoromethoxy-4-nitrotoluene
概要
説明
3-Bromo-2-difluoromethoxy-4-nitrotoluene: is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring. This compound is generally used as an intermediate in the synthesis of other compounds and has applications in various fields including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves a multi-step process. One common method starts with the bromination of 2,3-difluoromethoxytoluene, followed by nitration. The bromination step introduces a bromine atom to the aromatic ring, and the nitration step adds a nitro group. The reaction conditions for these steps often involve the use of bromine or a brominating agent and nitric acid or a nitrating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-Bromo-2-difluoromethoxy-4-nitrotoluene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with various functional groups.
Reduction: The major product is 3-Bromo-2-difluoromethoxy-4-aminotoluene.
Oxidation: The major product is 3-Bromo-2-difluoromethoxy-4-nitrobenzoic acid.
科学的研究の応用
Chemistry: In chemistry, 3-Bromo-2-difluoromethoxy-4-nitrotoluene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology and Medicine: In the pharmaceutical industry, this compound is used as a building block for the synthesis of antitumor agents and other therapeutic compounds. It has shown potential in preclinical studies for its anticancer and antibacterial activities.
Industry: In materials science, this compound is used to develop electronic devices, explosives, and propellants. In the defense industry, it can be used as an explosive for missiles.
作用機序
The mechanism of action of 3-Bromo-2-difluoromethoxy-4-nitrotoluene involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting key enzymes or interfering with cellular processes. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
- 4-Bromo-3-difluoromethoxy-2-nitrotoluene
- 2-Bromo-4-difluoromethoxy-3-nitrotoluene
- 3-Bromo-4-difluoromethoxy-2-nitrotoluene
Uniqueness: 3-Bromo-2-difluoromethoxy-4-nitrotoluene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in the synthesis of various compounds .
特性
IUPAC Name |
3-bromo-2-(difluoromethoxy)-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(12(13)14)6(9)7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOAAQXEAXVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















